N,N-Diethylbenzamide N,N-Diethylbenzamide Rebemide is a biochemical.
Brand Name: Vulcanchem
CAS No.: 1696-17-9
VCID: VC0541152
InChI: InChI=1S/C11H15NO/c1-3-12(4-2)11(13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
SMILES: CCN(CC)C(=O)C1=CC=CC=C1
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol

N,N-Diethylbenzamide

CAS No.: 1696-17-9

Cat. No.: VC0541152

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N,N-Diethylbenzamide - 1696-17-9

Specification

CAS No. 1696-17-9
Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
IUPAC Name N,N-diethylbenzamide
Standard InChI InChI=1S/C11H15NO/c1-3-12(4-2)11(13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
Standard InChI Key JLNGEXDJAQASHD-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)C1=CC=CC=C1
Canonical SMILES CCN(CC)C(=O)C1=CC=CC=C1
Appearance Solid powder

Introduction

Chemical and Physical Properties

N,N-Diethylbenzamide is a clear liquid at room temperature, with a molecular weight of 177.24 g/mol and a density of 1.029 g/cm³ . Its melting point ranges between 38–40°C, while the boiling point is observed at 146–150°C under reduced pressure (15 mm Hg) . The compound’s refractive index falls between 1.5240 and 1.5280, and it demonstrates limited solubility in polar solvents such as chloroform and ethyl acetate . Spectroscopic analyses, including 1H^1\text{H} and 13C^{13}\text{C} NMR, confirm its structural integrity, with characteristic peaks for the aromatic ring and diethylamide groups .

Table 1: Key Physicochemical Properties of N,N-Diethylbenzamide

PropertyValueSource
Molecular FormulaC11H15NO\text{C}_{11}\text{H}_{15}\text{NO}
Molecular Weight177.24 g/mol
Melting Point38–40°C
Boiling Point146–150°C (15 mm Hg)
Density1.029 g/cm³
Refractive Index1.5240–1.5280
Flash Point>100°C

Synthesis and Mechanistic Insights

The Mitsunobu reaction has emerged as a pivotal method for DEB synthesis. A 2014 study demonstrated the coupling of benzoic acid derivatives with diethylamine using triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in toluene . This protocol achieved yields of 26–67% for ortho-, meta-, and para-substituted DEB analogs, with electron-donating groups (e.g., methoxy) enhancing reactivity . Notably, the reaction proceeds via a non-classical mechanism involving an acyloxyphosphonium ion intermediate, bypassing traditional acylation pathways .

Applications in Insect Repellency

DEB’s primary application lies in its role as a mosquito repellent. In comparative studies, a 12% DEB cream (Advanced Odomos) provided 100% protection against Anopheles stephensi for 11 hours and 6 hours against Aedes aegypti at doses of 10–12 mg/cm² . Field trials confirmed its equivalence to DEET (N,N-diethyl-3-methylbenzamide\text{N,N-diethyl-3-methylbenzamide}) in repelling malaria and dengue vectors, with no significant difference in efficacy (P>0.05P > 0.05) .

Table 2: Efficacy of DEB vs. DEET Against Mosquito Vectors

ParameterDEB (12%)DEET (12%)Source
Anopheles Protection11 hours10 hours
Aedes Protection6 hours5.5 hours
LC₅₀ (4-h exposure, mice)>2.5 g/m³1.37 g/m³

Recent Advances and Polymorphism Studies

Crystallographic analyses identified three polymorphic forms of DEB, with Form II (P21/c\text{P2}_1/\text{c}) exhibiting superior thermal stability up to 150°C . These structural variations influence solubility and formulation stability, critical for long-lasting repellent creams .

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